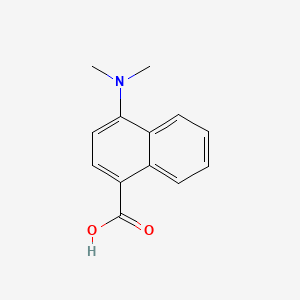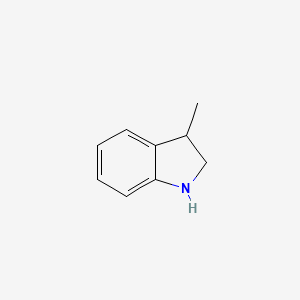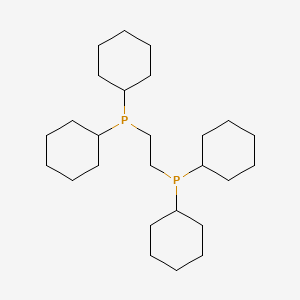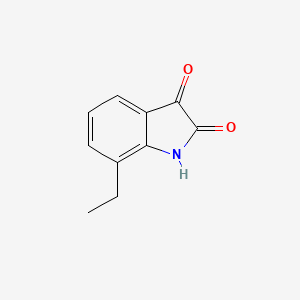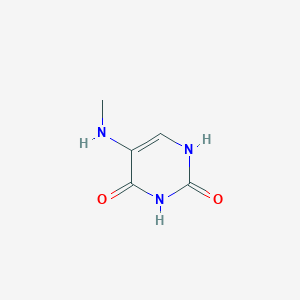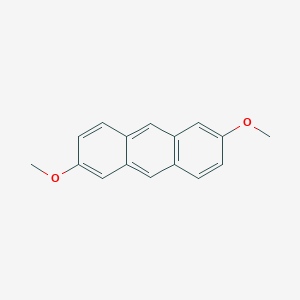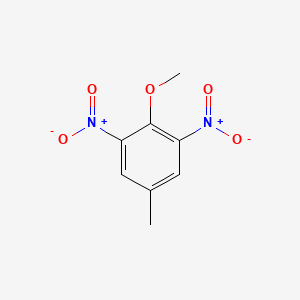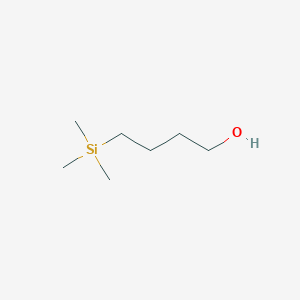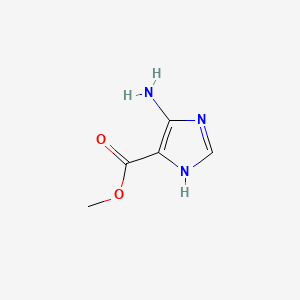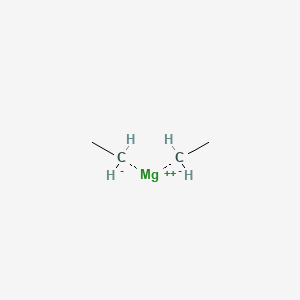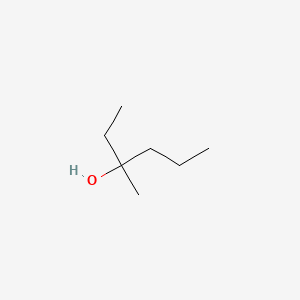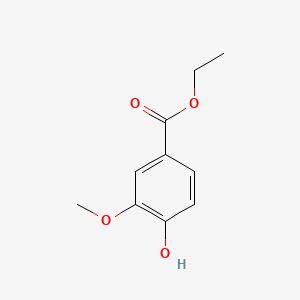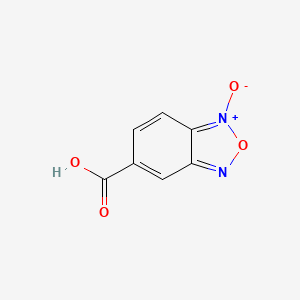
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
概要
説明
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is a chemical compound with the molecular formula C7H4N2O4 . It has a molecular weight of 180.12 g/mol .
Synthesis Analysis
The synthesis of this compound involves the use of triethyl phosphite in ethanol at a temperature of 70 - 78℃ for approximately 2.17 hours . The reaction takes place in an inert atmosphere. The compound 2,1,3-benzoxadiazole-5-carboxylic acid N-oxide is used as a starting material .Molecular Structure Analysis
The molecular structure of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate consists of seven carbon atoms, four hydrogen atoms, two nitrogen atoms, and four oxygen atoms .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate are not explicitly mentioned in the search results .科学的研究の応用
-
Application in Chemosensors
- Field : Chemistry
- Summary : A spiropyran containing an electron-withdrawing carboxyl group was synthesized by condensation of an aromatic aldehyde with enamine indole . This compound absorbed at the ultraviolet region with a maximum at approximately 300 nm .
- Methods : The synthesis involved condensation of an aromatic aldehyde with enamine indole . The absorption and emission properties were studied using UV-Vis and fluorescence spectroscopy .
- Results : The spiropyran demonstrated slight solvatochromism (~3 nm). A fluorescent emission around 360 nm was observed with a higher solvatochromic effect (~12 nm), indicating higher electronic delocalization in the excited state .
-
Application in Coordination Polymers
- Field : Materials Science
- Summary : A series of coordination polymers were synthesized under hydrothermal conditions . These polymers were based on a similar compound, 3-carboxy-1- (3′-carboxybenzyl)-2-oxidopyridinium .
- Methods : The synthesis involved hydrothermal conditions . The structures of the resulting polymers were characterized by single-crystal X-ray diffraction, elemental analyses, infrared spectroscopy, thermogravimetric analyses, and powder X-ray diffraction .
- Results : The structure analysis revealed that the organic ligand played a key role in the self-assembly of coordination polymers . The luminescence sensing experiments revealed that these polymers could effectively detect Fe 3+, Cr 2 O 72−, and NB .
Safety And Hazards
特性
IUPAC Name |
1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7(11)4-1-2-6-5(3-4)8-13-9(6)12/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCJZJVVZUOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](ON=C2C=C1C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319330 | |
| Record name | Benzofuroxan-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate | |
CAS RN |
6086-24-4 | |
| Record name | 5-Carboxybenzofuroxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6086-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 343748 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6086-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzofuroxan-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

